N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide
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Overview
Description
N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a thiomorpholine ring, and a pyrazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluoroacetophenone and 3-thiomorpholin-4-ylpyrazine. These intermediates are then subjected to various reaction conditions, including nucleophilic substitution and amide bond formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product. Additionally, scaling up the synthesis process requires careful control of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide
- N-[1-(4-bromophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide
- N-[1-(4-methylphenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide
Uniqueness
N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-16(17-2-6-19(24)7-3-17)27-22(29)18-4-8-20(9-5-18)30-23-21(25-10-11-26-23)28-12-14-31-15-13-28/h2-11,16H,12-15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEKFUCEKZJXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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